molecular formula C14H12O5S B1328734 3-[(2-Methylsulfonyl)phenoxy]benzoic acid CAS No. 1000018-54-1

3-[(2-Methylsulfonyl)phenoxy]benzoic acid

Cat. No.: B1328734
CAS No.: 1000018-54-1
M. Wt: 292.31 g/mol
InChI Key: HVUNZPMPAVSYCQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Methylsulfonyl)phenoxy]benzoic acid involves several steps. One common synthetic route includes the reaction of 2-methylsulfonylphenol with 3-bromobenzoic acid under specific conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Mechanism of Action

Biological Activity

3-[(2-Methylsulfonyl)phenoxy]benzoic acid (CAS Number: 1000018-54-1) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications based on available literature.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core substituted with a phenoxy group and a methylsulfonyl moiety. Its molecular formula is C14H13O4SC_{14}H_{13}O_4S. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it suitable for various biological interactions.

The mechanism of action of this compound involves binding to specific proteins and enzymes, altering their activity. It has been shown to interact with molecular targets that play crucial roles in cellular signaling pathways, particularly those involved in inflammation and cancer progression.

Key Mechanisms:

  • Protein Binding : The compound can bind to enzymes, potentially inhibiting their function or modifying their activity.
  • Cellular Signaling Modulation : It may influence pathways related to apoptosis and cell proliferation, contributing to its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis .
  • Anti-inflammatory Effects : It has shown promise in reducing inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, possibly through the modulation of neuroinflammatory processes .

Toxicological Profile

An in silico investigation revealed that this compound and its metabolites could exhibit toxicological effects, including gastrointestinal disturbances and reproductive dysfunction . The compound's ability to cross the blood-brain barrier raises concerns about its neurotoxicity, necessitating further research into its safety profile.

Toxic Effects Identified:

  • Gastrointestinal Issues : Symptoms like haematemesis have been reported.
  • Reproductive Dysfunction : Potential impacts on reproductive health were noted.
  • Neurotoxicity : Evidence suggests possible neurotoxic effects due to its interaction with neural pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Mechanism of ActionIdentified protein targets and pathways affected by the compound.
Toxicological EffectsHighlighted potential toxic effects and safety concerns associated with the compound.
In Vitro StudiesDemonstrated antitumor activity against specific cancer cell lines.

Properties

IUPAC Name

3-(2-methylsulfonylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-20(17,18)13-8-3-2-7-12(13)19-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNZPMPAVSYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269518
Record name 3-[2-(Methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-54-1
Record name 3-[2-(Methylsulfonyl)phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Methylsulfonyl)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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